6-Aminoindole hydrochloride

pKa basicity aminoindole

6-Aminoindole hydrochloride (CAS 858230-49-6; molecular formula C₈H₉ClN₂; MW 168.62 g/mol) is the hydrochloride salt of 1H-indol-6-amine, a primary aromatic amine belonging to the aminoindole family of heterocyclic compounds. The compound features an amino group at the 6-position of the indole bicyclic ring system, a regiochemical placement that confers distinct physicochemical properties—including a pKa of 5.53 for the conjugate acid—and directs its utility toward specific target classes such as mTOR, TRPV1, Nav1.8, and the AcrAB-TolC efflux pump.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B13256358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoindole hydrochloride
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)N.Cl
InChIInChI=1S/C8H8N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5,10H,9H2;1H
InChIKeyKCUKEPGNUVABQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoindole Hydrochloride – A Regiospecific Aminoindole Building Block with Differentiated Basicity, Solubility, and Target-Class Utility


6-Aminoindole hydrochloride (CAS 858230-49-6; molecular formula C₈H₉ClN₂; MW 168.62 g/mol) is the hydrochloride salt of 1H-indol-6-amine, a primary aromatic amine belonging to the aminoindole family of heterocyclic compounds . The compound features an amino group at the 6-position of the indole bicyclic ring system, a regiochemical placement that confers distinct physicochemical properties—including a pKa of 5.53 for the conjugate acid—and directs its utility toward specific target classes such as mTOR, TRPV1, Nav1.8, and the AcrAB-TolC efflux pump [1]. As a synthetic intermediate, it serves as a validated precursor for preparing pharmacologically active derivatives, with its hydrochloride salt form offering enhanced aqueous solubility compared to the free base [2].

Why 5-Aminoindole or 6-Aminoindoline Cannot Simply Replace 6-Aminoindole Hydrochloride in Research and Process Chemistry


Aminoindole regioisomers are not functionally interchangeable. The position of the amino group on the indole ring dictates the compound's basicity, electronic distribution, and consequently its reactivity and biological target engagement. 6-Aminoindole exhibits a pKa of 5.53, which is 0.46 units lower than that of 5-aminoindole (pKa 5.99), directly affecting protonation states under physiological and synthetic conditions [1]. Furthermore, each regioisomer maps to a distinct set of validated target classes: 6-aminoindole is documented as a reactant for preparing mTOR inhibitors, TRPV1 antagonists, Nav1.8 blockers, and AcrAB-TolC efflux pump inhibitors, whereas 5-aminoindole is primarily employed for Smac mimetics, cytotoxic agents, and Factor Xa inhibitors . Substituting one regioisomer for another risks synthetic failure, loss of target activity, and wasted procurement expenditure. The quantitative evidence below details precisely where 6-aminoindole hydrochloride differentiates from its closest analogs.

Quantitative Differentiation Evidence for 6-Aminoindole Hydrochloride vs. Closest Analogs


6-Aminoindole Exhibits Lower Basicity (pKa 5.53) than 5-Aminoindole (pKa 5.99), Influencing Protonation State in Biological and Synthetic Contexts

Potentiometric titration and ¹³C NMR studies determined that the pKa of the conjugate acid of 6-aminoindole is 5.53, which is 0.46 units lower than that of 5-aminoindole (pKa 5.99) [1]. Both values are substantially higher than those of aniline (pKa 3.92) and β-naphthylamine (pKa 3.39), confirming the electron-donating influence of the indole ring. The 0.46-unit difference means that at pH 7.4, a smaller fraction of 6-aminoindole exists in the protonated form compared to 5-aminoindole, which can alter its nucleophilicity, its solubility profile, and its interaction with biological targets where the protonation state is critical.

pKa basicity aminoindole protonation regioisomer

6-Aminoindole Scaffold Maps to Distinct Target Classes (mTOR, TRPV1, Nav1.8, AcrAB-TolC) Not Served by 5-Aminoindole (Smac/XIAP, Factor Xa, HIV Protease)

Authoritative vendor technical datasheets enumerate the specific target classes for which each aminoindole regioisomer is validated as a synthetic reactant. Sigma-Aldrich lists 6-aminoindole for preparing inhibitors of mTOR, AcrAB-TolC efflux pump, Gli1-mediated transcription (Hedgehog pathway), DNA-topoisomerase II, PKCθ, TRPV1 antagonists, Nav1.8 sodium channel blockers, A₃ adenosine receptor allosteric enhancers, and human liver glycogen phosphorylase (HLGP) inhibitors . In contrast, 5-aminoindole is listed for Smac mimetics (XIAP BIR2 domain), cytotoxic/antimitotic agents, IGF-1R inhibitors, antitumoral agents, Factor Xa inhibitors, antivascular agents, Gli1/Hedgehog, RTK inhibitors, PKCθ inhibitors, and HIV protease inhibitors . While the total number of listed target classes is comparable (9 vs. 10), the specific target classes are qualitatively distinct: mTOR, TRPV1, Nav1.8, AcrAB-TolC, and DNA-topoisomerase II are unique to the 6-aminoindole datasheet, whereas Smac/XIAP, Factor Xa, and HIV protease appear exclusively for 5-aminoindole.

target class chemical probe pharmacophore indole vendor datasheet

Loxarsenyl-6-Aminoindole Derivatives Achieve 2–64-Fold MIC Reduction Against Multidrug-Resistant E. coli, a Profile Absent for 5-Aminoindole Analogs

A 2024 comprehensive review on bacterial efflux pump inhibitors reports that loxarsenyl-6-aminoindole, a derivative directly accessible from the 6-aminoindole scaffold, demonstrated synergistic antibacterial activity with ciprofloxacin, tetracycline, chloramphenicol, and erythromycin against Escherichia coli strains overexpressing the AcrAB-TolC efflux pump, resulting in a 2–64-fold reduction in the minimum inhibitory concentration (MIC) of these antibiotics [1]. In the same review, no comparable efflux pump inhibition data were reported for 5-aminoindole, 7-aminoindole, or indoline-based derivatives, indicating that the 6-amino substitution pattern on the indole ring may be a privileged scaffold for AcrAB-TolC efflux pump inhibitor design.

efflux pump inhibitor antibiotic resistance AcrAB-TolC synergy MIC reduction

6-Aminoindole Hydrochloride Salt Overcomes Limited Aqueous Solubility of the Free Base, Enabling Aqueous Biochemical Assay Compatibility

The free base 6-aminoindole is described in vendor specifications as exhibiting 'limited solubility in water' and being 'slightly soluble' in aqueous media, requiring organic co-solvents such as DMSO, methanol, or ethanol for dissolution [1]. Conversion to the hydrochloride salt form is a well-established pharmaceutical strategy to enhance aqueous solubility of aminoindoles: 5-aminoindole free base is documented as insoluble in water, whereas its hydrochloride salt is water-soluble . The same salt formation principle applies to 6-aminoindole hydrochloride, which, by virtue of its ionic character, exhibits enhanced aqueous solubility compared to the free base, facilitating its direct use in aqueous biochemical assays, buffer-based reaction conditions, and solution-phase parallel synthesis without the confounding effects of organic co-solvents.

solubility hydrochloride salt aqueous compatibility free base salt formation

Hoffmann-La Roche Patent WO2014060328A1 Specifically Claims 6-Aminoindole Derivatives as TRP Channel Antagonists, Validating Regiochemical Specificity for Pain and Inflammation Targets

International patent application WO2014060328A1, assigned to Hoffmann-La Roche Inc., explicitly claims compounds of formula (I) bearing the amino group at the 6-position of the indole ring as TRP channel antagonists useful for treating inflammatory diseases and disorders, including neuropathic and inflammatory pain [1]. The patent's Markush structure and exemplified compounds uniformly feature the 6-aminoindole core, establishing that this specific regiochemistry is integral to TRP channel antagonist activity. A search of the patent literature did not identify equivalent patents claiming 5-aminoindole or 7-aminoindole as TRP channel antagonists, underscoring that the 6-amino substitution pattern is the validated entry point for this therapeutic target class.

TRPV1 antagonist TRP channel patent pain regiochemistry

High-Impact Application Scenarios for 6-Aminoindole Hydrochloride Based on Quantitative Differentiation Evidence


TRPV1 and Nav1.8 Antagonist Drug Discovery for Neuropathic Pain

Medicinal chemistry teams pursuing TRPV1 antagonists or Nav1.8 sodium channel blockers for neuropathic and inflammatory pain indications should prioritize 6-aminoindole hydrochloride as their core building block. The Hoffmann-La Roche patent WO2014060328A1 explicitly validates the 6-aminoindole scaffold for TRP channel antagonism, and Sigma-Aldrich's technical datasheet confirms its documented use as a reactant for both TRPV1 antagonists and Nav1.8 blockers [1]. The 5-aminoindole regioisomer lacks equivalent patent support and vendor-documented application in these target classes, making 6-aminoindole hydrochloride the evidence-backed choice for these programs. The hydrochloride salt form further ensures aqueous solubility during parallel synthesis and biochemical screening [2].

Antibiotic Resistance Reversal via AcrAB-TolC Efflux Pump Inhibition

Research groups developing efflux pump inhibitors to combat multidrug-resistant Gram-negative bacterial infections should select 6-aminoindole hydrochloride as their starting scaffold. The 2024 Pharmaceutics review demonstrates that loxarsenyl-6-aminoindole achieves 2–64-fold MIC reduction for ciprofloxacin, tetracycline, chloramphenicol, and erythromycin against AcrAB-TolC-overexpressing E. coli, providing literature precedence for the 6-aminoindole scaffold in this application [3]. Sigma-Aldrich further lists AcrAB-TolC efflux pump inhibitor preparation as a documented use of 6-aminoindole . No comparable efflux pump inhibition data exist for 5-aminoindole or 7-aminoindole in the same review, positioning 6-aminoindole hydrochloride as the only aminoindole regioisomer with published synergy data for this indication.

mTOR Kinase Inhibitor Synthesis for Oncology and Metabolic Disease Programs

For pharmaceutical research organizations synthesizing mTOR kinase inhibitors, 6-aminoindole hydrochloride offers a direct, vendor-documented route. Sigma-Aldrich's application listing for 6-aminoindole includes 'Inhibitors of mammalian target of rapamycin (mTOR) protein' as the first enumerated use, indicating that this is a primary synthetic application of the compound . The 5-aminoindole regioisomer does not list mTOR among its documented target classes, which instead center on Smac/XIAP and Factor Xa inhibition . Procurement of 6-aminoindole hydrochloride thus aligns with the documented synthetic pathway, reducing the risk of investing in a regioisomer that lacks published precedent for mTOR inhibitor construction.

Aqueous Biochemical and Cellular Assays Requiring Soluble Aminoindole Building Blocks

Laboratories conducting biochemical assays, SPR binding studies, or cell-based screening in aqueous buffer systems should procure 6-aminoindole as its hydrochloride salt rather than the free base. The free base exhibits limited water solubility and requires organic co-solvents such as DMSO or methanol for dissolution, which can denature proteins or interfere with cellular assay readouts [2]. The hydrochloride salt form, consistent with the well-established solubility enhancement observed across the aminoindole class (e.g., 5-aminoindole free base is water-insoluble while its hydrochloride salt is water-soluble), enables direct dissolution in aqueous buffers at concentrations relevant for biochemical assays . This salt form selection is critical for assay reproducibility and minimizes solvent-induced artifacts.

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